

# Spectroscopic and Synthetic Profile of 6-(2-Furyl)nicotinonitrile: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 6-(2-Furyl)nicotinonitrile

Cat. No.: B1338397

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for **6-(2-Furyl)nicotinonitrile** (CAS No. 619334-28-0). Due to the limited availability of published experimental data for this specific compound, this guide leverages established spectroscopic principles and data from structurally analogous compounds to present a detailed predicted analysis. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and materials science.

## Chemical Structure and Properties

IUPAC Name: 6-(furan-2-yl)pyridine-3-carbonitrile Molecular Formula: C<sub>10</sub>H<sub>6</sub>N<sub>2</sub>O Molecular Weight: 170.17 g/mol [\[1\]](#) CAS Number: 619334-28-0[\[1\]](#)

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **6-(2-Furyl)nicotinonitrile**. These predictions are based on the analysis of similar nicotinonitrile and furan-containing compounds found in the literature.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted <sup>1</sup>H NMR Data for **6-(2-Furyl)nicotinonitrile**

| Chemical Shift ( $\delta$ , ppm) | Multiplicity | Assignment     |
|----------------------------------|--------------|----------------|
| ~8.90                            | d            | H-2 (Pyridine) |
| ~8.15                            | dd           | H-4 (Pyridine) |
| ~7.70                            | d            | H-5 (Pyridine) |
| ~7.60                            | dd           | H-5' (Furan)   |
| ~7.20                            | d            | H-3' (Furan)   |
| ~6.55                            | dd           | H-4' (Furan)   |

Predicted solvent:  $\text{CDCl}_3$ . Chemical shifts are referenced to TMS at 0.00 ppm.

## $^{13}\text{C}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted  $^{13}\text{C}$  NMR Data for **6-(2-Furyl)nicotinonitrile**

| Chemical Shift ( $\delta$ , ppm) | Assignment                          |
|----------------------------------|-------------------------------------|
| ~153.0                           | C-6 (Pyridine)                      |
| ~152.0                           | C-2' (Furan)                        |
| ~151.0                           | C-2 (Pyridine)                      |
| ~145.0                           | C-5' (Furan)                        |
| ~140.0                           | C-4 (Pyridine)                      |
| ~120.0                           | C-5 (Pyridine)                      |
| ~118.0                           | $-\text{C}\equiv\text{N}$ (Nitrile) |
| ~112.0                           | C-4' (Furan)                        |
| ~110.0                           | C-3' (Furan)                        |
| ~109.0                           | C-3 (Pyridine)                      |

Predicted solvent:  $\text{CDCl}_3$ . Chemical shifts are referenced to TMS at 0.00 ppm.

## Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Data for **6-(2-Furyl)nicotinonitrile**

| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Assignment                           |
|--------------------------------|---------------|--------------------------------------|
| ~3100-3000                     | Medium        | Aromatic C-H stretch                 |
| ~2230-2210                     | Strong        | C≡N stretch (Nitrile)[2]             |
| ~1600-1450                     | Medium-Strong | Aromatic C=C and C=N ring stretching |
| ~1250-1000                     | Strong        | C-O-C stretch (Furan)                |
| ~900-650                       | Strong        | Aromatic C-H out-of-plane bending    |

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **6-(2-Furyl)nicotinonitrile**

| Adduct              | Predicted m/z |
|---------------------|---------------|
| [M+H] <sup>+</sup>  | 171.0553      |
| [M+Na] <sup>+</sup> | 193.0372      |
| [M+K] <sup>+</sup>  | 209.0112      |

Data predicted by PubChem.

## Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **6-(2-Furyl)nicotinonitrile** is not readily available in the reviewed literature, a plausible and efficient synthetic route can be designed based on well-established cross-coupling reactions. The Suzuki-Miyaura and Stille coupling reactions are powerful methods for the formation of carbon-carbon bonds between aromatic rings and are widely used in the synthesis of bi-heterocyclic compounds.[6][7][8]

## Proposed Synthesis via Suzuki-Miyaura Coupling

A potential synthetic route involves the palladium-catalyzed Suzuki-Miyaura coupling of 6-chloronicotinonitrile with 2-furylboronic acid.

### Materials:

- 6-Chloronicotinonitrile
- 2-Furylboronic acid
- Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
- Base (e.g., potassium carbonate, sodium carbonate)
- Solvent (e.g., a mixture of toluene and water, or dioxane and water)
- Inert gas (Nitrogen or Argon)

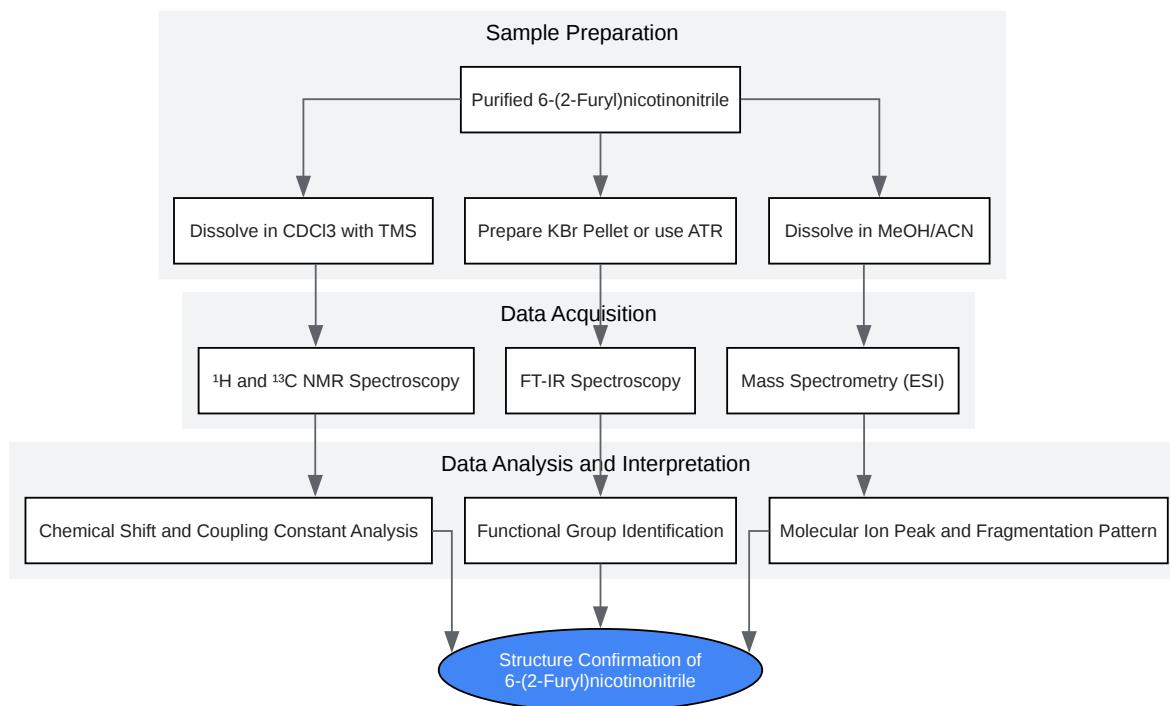
### Procedure:

- To a reaction vessel, add 6-chloronicotinonitrile (1 equivalent), 2-furylboronic acid (1.2 equivalents), and a suitable base (2-3 equivalents).
- Add the solvent system to the reaction vessel.
- Degas the mixture by bubbling an inert gas through the solution for 15-20 minutes.
- Add the palladium catalyst (0.01-0.05 equivalents) to the reaction mixture under an inert atmosphere.
- Heat the reaction mixture to a temperature of 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford **6-(2-Furyl)nicotinonitrile**.

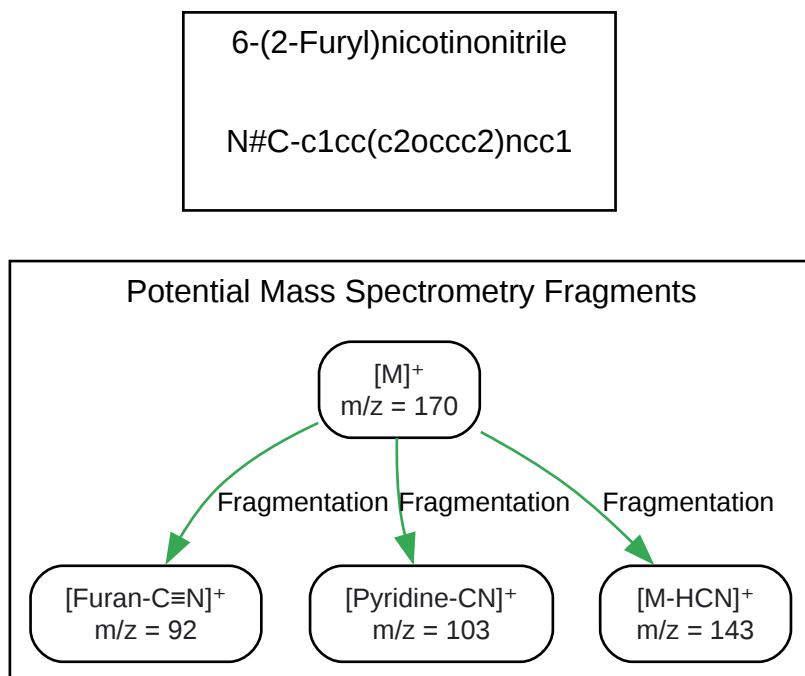
## Spectroscopic Characterization Protocol

### Instrumentation:


- NMR: A 400 MHz or higher field NMR spectrometer.
- IR: A Fourier-transform infrared (FT-IR) spectrometer.
- MS: A mass spectrometer with an electrospray ionization (ESI) source.

### Sample Preparation:

- NMR: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard.
- IR: Acquire the spectrum of the solid sample directly using an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.
- MS: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the ESI source.


## Visualizations

## General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **6-(2-Furyl)nicotinonitrile**.

## Structure of 6-(2-Furyl)nicotinonitrile and Key MS Fragments

[Click to download full resolution via product page](#)

Caption: Chemical structure and potential mass spectrometry fragments.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [rheniumshop.co.il](http://rheniumshop.co.il) [rheniumshop.co.il]
- 2. [mdpi.com](http://mdpi.com) [mdpi.com]
- 3. [researchgate.net](http://researchgate.net) [researchgate.net]
- 4. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. [researchgate.net](http://researchgate.net) [researchgate.net]

- 6. [benchchem.com](http://benchchem.com) [benchchem.com]
- 7. Stille reaction - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]
- 8. Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 6-(2-Furyl)nicotinonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1338397#spectroscopic-data-of-6-2-furyl-nicotinonitrile>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)